

Comparative Analysis of 4-(4-Fluorophenoxy)benzonitrile and Structural Analogs

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Compound of Interest

Compound Name: **4-(4-Fluorophenoxy)benzonitrile**

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This guide provides a detailed comparison of the physical and chemical properties of **4-(4-Fluorophenoxy)benzonitrile** and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in compound selection and experimental design.

Introduction

4-(4-Fluorophenoxy)benzonitrile is a versatile fluorinated aromatic compound with applications in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a fluorophenoxy group, imparts specific physicochemical properties that are of interest in various research and development endeavors. This guide presents a comparative overview of its key physical characteristics alongside those of structurally related benzonitrile derivatives.

Physical and Chemical Properties

The following table summarizes the key physical and chemical data for **4-(4-Fluorophenoxy)benzonitrile** and its analogs.

Property	4-(4-Fluorophenoxy)benzonitrile	4-(4-Fluorophenyl)benzonitrile	4-Fluorobenzonitrile	4-(4-Methylphenoxy)benzonitrile
Molecular Formula	C ₁₃ H ₈ FNO	C ₁₃ H ₈ FN	C ₇ H ₄ FN	C ₁₄ H ₁₁ NO
Molecular Weight	213.21 g/mol [1]	197.21 g/mol	121.11 g/mol	209.24 g/mol [1]
Melting Point	66-71 °C [1]	112-116 °C	32-34 °C	71.5-73.5 °C [1]
Boiling Point	322.8 °C @ 760 mmHg	Not available	188 °C @ 750 mmHg	338.7 °C (Predicted) [1]
Appearance	White to almost white powder/crystal [1]	Not available	White crystalline low melting solid	Not available
Purity	≥98% (GC) [1]	Not available	≥99% (GC)	Not available

Experimental Protocols

Melting Point Determination

The melting point of the compounds was determined using the capillary method with a Mel-Temp apparatus.

- **Sample Preparation:** A small amount of the dry, crystalline compound was placed in a glass capillary tube, sealed at one end. The tube was gently tapped to pack the sample to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube was inserted into the heating block of the melting point apparatus.
- **Heating and Observation:** The sample was heated at a controlled rate. The temperature at which the first drop of liquid appeared (onset of melting) and the temperature at which the entire sample turned into a clear liquid (completion of melting) were recorded to define the melting point range. For pure compounds, this range is typically narrow.

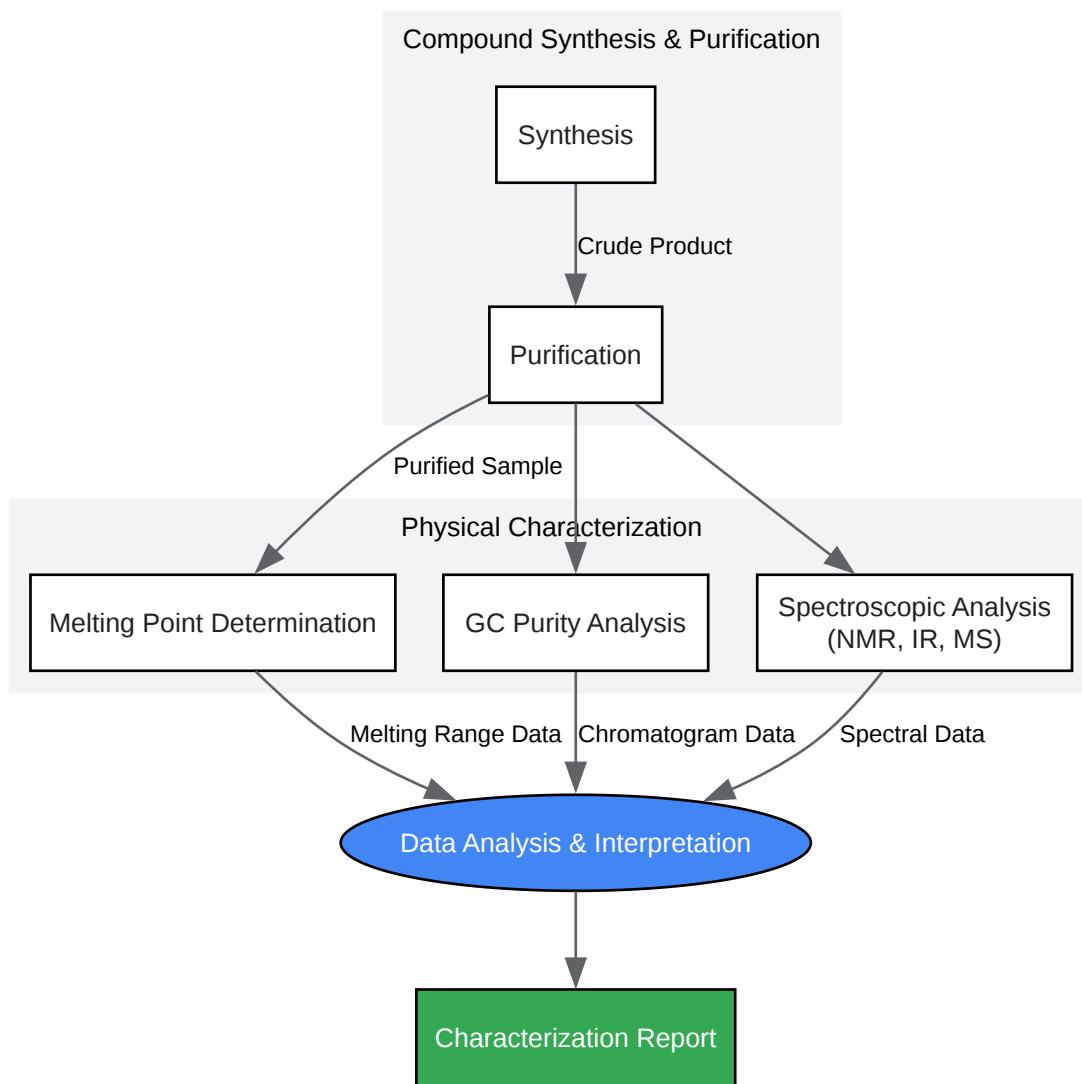
Purity Analysis by Gas Chromatography (GC)

The purity of the compounds was assessed using gas chromatography with a flame ionization detector (FID).

- **Sample Preparation:** A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., acetone or dichloromethane).
- **GC System and Conditions:**
 - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used.
 - **Carrier Gas:** Helium was used as the carrier gas at a constant flow rate.
 - **Injector and Detector Temperature:** The injector and detector temperatures were maintained at 250 °C and 300 °C, respectively.
 - **Oven Temperature Program:** The oven temperature was programmed to start at a low temperature, ramp up to a higher temperature to ensure separation of all components, and then held at the final temperature.
- **Data Analysis:** The area of each peak in the resulting chromatogram was integrated. The purity of the main compound was calculated as the percentage of its peak area relative to the total area of all peaks (excluding the solvent peak).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the physical characterization of a chemical compound.



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Caption: Workflow for Physical Characterization of a Chemical Compound.

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References

- 1. Benzonitrile,4-(4-Methylphenoxy)-, 37563-42-1 - CookeChem [cookechem.com]

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